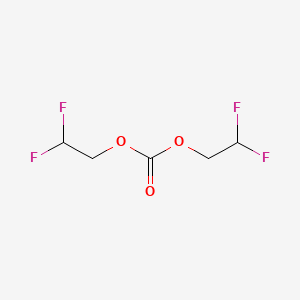

Bis(2,2-difluoroethyl) carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(2,2-difluoroethyl) carbonate: is a chemical compound with the molecular formula C₅H₆F₄O₃ and a molecular weight of 190.09 g/mol . It is a liquid at room temperature and has a specific gravity of 1.51 . This compound is known for its applications in various fields, including its use as a solvent and in the synthesis of non-isocyanate polyurethanes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(2,2-difluoroethyl) carbonate can be synthesized through the reaction between triphosgene and trifluoroethanol . Another method involves the use of bio-based polyether polyols and carbon dioxide as green feedstocks . The reaction conditions typically involve the use of solvents such as chloroform and methanol, with the reaction being carried out at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,2-difluoroethyl) carbonate undergoes various chemical reactions, including substitution and addition reactions . It can react with nucleophiles to form substitution products and can also participate in addition reactions with electrophiles .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of solvents like chloroform and methanol .

Major Products: The major products formed from reactions with this compound depend on the type of nucleophile used. For example, reactions with amines can produce carbamates, while reactions with alcohols can yield carbonates .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, bis(2,2-difluoroethyl) carbonate is used as a reagent in the synthesis of various organic compounds . It is particularly useful in the preparation of non-isocyanate polyurethanes, which are considered a greener alternative to traditional polyurethanes .

Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and as a solvent in various biochemical reactions . Its unique properties make it suitable for use in drug formulation and delivery systems .

Industry: In the industrial sector, this compound is used as a flame retardant additive for lithium-ion batteries . Its high thermal stability and ability to form protective interphases make it an ideal component in battery electrolytes .

Wirkmechanismus

The mechanism by which bis(2,2-difluoroethyl) carbonate exerts its effects involves its ability to participate in various chemical reactions . The compound can act as a hydrogen-bond donor, which enhances its reactivity with nucleophiles . This property is particularly useful in the synthesis of non-isocyanate polyurethanes, where it reacts with polyols to form urethane linkages .

Vergleich Mit ähnlichen Verbindungen

Bis(2,2,2-trifluoroethyl) carbonate: This compound has structural similarities to bis(2,2-difluoroethyl) carbonate and is used in similar applications, such as in the synthesis of non-isocyanate polyurethanes and as a flame retardant additive for lithium-ion batteries.

Bis(2,2,2-trifluoroethyl) ethylphosphonate: Another compound with structural similarities, used as a flame retardant additive for lithium-ion batteries.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties such as high thermal stability and reactivity with nucleophiles . These properties make it particularly suitable for applications in the synthesis of non-isocyanate polyurethanes and as a flame retardant additive .

Biologische Aktivität

Bis(2,2-difluoroethyl) carbonate (C₅H₆F₄O₃) is a fluorinated carbonate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₆F₄O₃

- Molecular Weight : 190.09 g/mol

- Structure : Contains two difluoroethyl groups attached to a carbonate moiety.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions. It acts as a reactive electrophile, which can interact with various biological nucleophiles such as amino acids and nucleotides. This reactivity can lead to the formation of carbamates and other derivatives that may exhibit pharmacological properties.

Biological Applications

- Pharmaceutical Development : The compound has been explored for its potential use in synthesizing biologically active molecules. Its ability to modify biological macromolecules makes it a candidate for drug development.

- Solvent in Biochemical Reactions : Due to its polar aprotic nature, this compound is used as a solvent in various biochemical assays and reactions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

- Study on Solvation Properties : Research indicates that the introduction of fluorinated groups enhances the solvation properties of solvents in lithium-ion batteries, suggesting potential applications in energy storage technologies .

- Reactivity with Amines : this compound has shown significant reactivity with amines, leading to the formation of stable carbamate derivatives, which may possess biological activity.

Table 1: Summary of Biological Studies on this compound

Toxicity and Safety Considerations

While this compound shows promise in various applications, its safety profile must be evaluated. Preliminary studies suggest that fluorinated compounds can exhibit unique toxicological profiles due to their reactivity and potential accumulation in biological systems.

Eigenschaften

IUPAC Name |

bis(2,2-difluoroethyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c6-3(7)1-11-5(10)12-2-4(8)9/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFISINJOLGYBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916678-16-5 |

Source

|

| Record name | Bis(2,2-difluoroethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.